molecular formula C21H23F3N2O4 B4694090 {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2,4,5-TRIMETHOXYPHENYL)METHANONE

{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2,4,5-TRIMETHOXYPHENYL)METHANONE

Cat. No.: B4694090
M. Wt: 424.4 g/mol
InChI Key: PVIXOASYNAMLAM-UHFFFAOYSA-N
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Description

{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2,4,5-TRIMETHOXYPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a trifluoromethylphenyl group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2,4,5-TRIMETHOXYPHENYL)METHANONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a trifluoromethyl alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include quinones, trifluoromethyl alcohols, and various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2,4,5-TRIMETHOXYPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-cancer agent, due to its ability to inhibit key proteins involved in cell proliferation .

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2,4,5-TRIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2,4,5-TRIMETHOXYPHENYL)METHANONE lies in its combination of the trifluoromethylphenyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-(2,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O4/c1-28-17-13-19(30-3)18(29-2)12-16(17)20(27)26-9-7-25(8-10-26)15-6-4-5-14(11-15)21(22,23)24/h4-6,11-13H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIXOASYNAMLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2,4,5-TRIMETHOXYPHENYL)METHANONE
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{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2,4,5-TRIMETHOXYPHENYL)METHANONE

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